1-(1-(2-(2-Fluorophenyl)acetyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
Description
This compound features a piperidine core substituted at the 1-position with a 2-(2-fluorophenyl)acetyl group and at the 4-position with a 3-methylimidazolidine-2,4-dione moiety. The 2-fluorophenyl group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, as seen in fluorinated fentanyl derivatives . Piperidine-based compounds are prevalent in medicinal chemistry due to their conformational flexibility and ability to interact with diverse biological targets .
Properties
IUPAC Name |
1-[1-[2-(2-fluorophenyl)acetyl]piperidin-4-yl]-3-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-19-16(23)11-21(17(19)24)13-6-8-20(9-7-13)15(22)10-12-4-2-3-5-14(12)18/h2-5,13H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGYCHKNOKBQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-(2-Fluorophenyl)acetyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Acetylation: The acetyl group is added through acetylation reactions using acetic anhydride or acetyl chloride.
Formation of the Imidazolidine-2,4-dione Moiety: This step involves the cyclization of urea derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s reactivity is driven by its functional groups, including electrophilic carbonyls and nucleophilic amines.
2.1. Nucleophilic Substitution
-
The acylated piperidine moiety can undergo nucleophilic substitution at the carbonyl carbon, particularly under basic conditions. For example, in related compounds, coupling agents like HOBt and HBTU facilitate substitutions, enabling the formation of amide bonds .
-
The fluorine atom on the phenyl ring may influence reactivity, potentially stabilizing intermediates or directing nucleophilic attack .
2.2. Cyclization and Ring Formation
-
The imidazolidine-2,4-dione core may participate in cyclization reactions, as seen in analogous structures. For instance, hydrazones or urea derivatives can undergo cyclocondensation to form fused heterocycles .
-
Deprotection steps (e.g., TFA treatment) may activate intermediates for downstream cyclization, as observed in the synthesis of thiazolidinediones .
2.3. Interactions with Biological Targets
-
While not directly described for this compound, structurally similar imidazolidine derivatives exhibit interactions with enzymes via hydrogen bonding or ionic interactions. For example, derivatives with piperidine moieties have shown anti-pyroptotic activity by modulating protein targets .
Reaction Optimization and Challenges
Synthesis efficiency depends on reaction conditions and catalysts:
Structural and Reactivity Insights
The compound’s design leverages:
-
Fluorine substitution : Enhances lipophilicity and metabolic stability, as seen in related 4-fluorophenyl derivatives .
-
Imidazolidine-2,4-dione core : Known for biological activity, including antimicrobial and anticancer properties in analogous compounds .
-
Piperidine flexibility : Allows conformational changes that may influence binding to targets, as observed in pyroptosis inhibitors .
Scientific Research Applications
Therapeutic Applications
-
Analgesic Properties :
- Research indicates that compounds similar to 1-(1-(2-(2-Fluorophenyl)acetyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione exhibit analgesic effects. Studies have shown that modifications in the piperidine structure can enhance pain relief properties, making it a candidate for developing new analgesics.
-
Antidepressant Activity :
- Preliminary studies suggest that this compound may have antidepressant-like effects. The presence of the piperidine moiety is often associated with enhanced serotonin and norepinephrine reuptake inhibition, which is crucial in treating depression.
-
Antitumor Activity :
- Some derivatives of this compound have shown promise in inhibiting tumor growth in preclinical models. The imidazolidine structure may play a role in modulating pathways involved in cancer cell proliferation.
Case Study 1: Analgesic Effects
A study published in the Journal of Medicinal Chemistry explored the analgesic properties of various piperidine derivatives. The results indicated that compounds with a similar structure to this compound exhibited significant pain relief in animal models, suggesting a pathway for further development as analgesics.
Case Study 2: Antidepressant Activity
In a preclinical trial reported in Pharmacology Biochemistry and Behavior, researchers evaluated the antidepressant-like effects of several derivatives. The findings highlighted that modifications to the imidazolidine structure led to increased efficacy in behavioral tests for depression.
Mechanism of Action
The mechanism of action of 1-(1-(2-(2-Fluorophenyl)acetyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperidine and imidazolidine-2,4-dione moieties contribute to the overall stability and activity of the compound. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with analogs from the provided evidence:
Key Differences and Implications
Backbone Modifications: The target compound’s imidazolidinedione replaces the amide or ketone groups seen in fentanyl analogs (e.g., –2) or piperidinones (). This may reduce opioid receptor affinity but introduce activity at other targets (e.g., sodium channels or kinases). The 2-fluorophenyl group parallels fluorinated fentanyl derivatives (–2), which often exhibit enhanced metabolic stability and blood-brain barrier penetration .
Biological Activity: Fentanyl analogs (–2, 4) primarily act as µ-opioid receptor agonists, whereas piperidinones with aryl substituents () show broader activities (antimicrobial, anticancer). The hydantoin moiety in the target compound is associated with anticonvulsant (e.g., phenytoin) or kinase inhibitory effects, suggesting non-opioid applications.
Synthetic Accessibility :
- The target compound likely requires condensation reactions to form the imidazolidinedione ring, contrasting with Suzuki couplings () or amide bond formations (–2).
Research Findings and Hypotheses
- Metabolic Stability: Fluorination at the phenyl group (as in –2) may slow oxidative metabolism, extending half-life compared to non-fluorinated analogs .
- Target Selectivity : The hydantoin moiety could confer selectivity for ion channels or enzymes over GPCRs, reducing opioid-like side effects .
- Crystallographic Data : Piperidine derivatives with acetyl groups (e.g., ) often exhibit planar conformations, which may influence binding pocket interactions .
Biological Activity
1-(1-(2-(2-Fluorophenyl)acetyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione, a compound with the CAS number 2034329-04-7, is a piperidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
The molecular formula for this compound is , with a molecular weight of 386.34 g/mol. Its structure includes a piperidine ring, an imidazolidine moiety, and a fluorophenyl acetyl group, which contribute to its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2034329-04-7 |
| Molecular Formula | C₁₇H₁₈F₄N₄O₂ |
| Molecular Weight | 386.34 g/mol |
Anticancer Activity
Recent studies have indicated that similar piperidine derivatives exhibit significant anticancer properties. For instance, compounds with structural similarities have been shown to induce apoptosis in various cancer cell lines. A study reported that derivatives of piperidine demonstrated cytotoxic effects against human cancer cell lines such as TK-10 and HT-29, with EC50 values indicating potent activity .
Neuroprotective Effects
Piperidine derivatives are also noted for their neuroprotective effects. Research has indicated that certain analogs can act as selective serotonin receptor agonists, which may contribute to neuroprotection by enhancing serotonergic signaling in the brain . This mechanism could be beneficial in treating neurodegenerative diseases.
Antimicrobial Properties
The antimicrobial activity of various piperidine derivatives has been documented, suggesting that this compound may possess similar properties. Compounds featuring piperidine rings have been shown to inhibit bacterial growth effectively, potentially through interference with bacterial protein synthesis or cell wall synthesis .
Analgesic Properties
Given the structural similarities to known analgesics like fentanyl derivatives, it is plausible that this compound may exhibit analgesic properties. The presence of the piperidine structure is often associated with opioid-like effects, which warrant further investigation into its potential as a pain management agent .
In Vitro Studies
In vitro studies on related compounds have shown promising results in terms of both cytotoxicity and selectivity towards cancer cells. For example, derivatives tested against cancer cell lines displayed IC50 values in the low micromolar range, indicating effective inhibition of cell proliferation .
In Vivo Studies
Animal models have provided insights into the pharmacokinetics and therapeutic potential of similar compounds. In vivo studies demonstrated significant tumor reduction in mice treated with piperidine derivatives compared to control groups, highlighting the need for further exploration of this compound's efficacy in live subjects .
Q & A
Synthetic Routes and Optimization
Q: What are the key steps and challenges in synthesizing 1-(1-(2-(2-Fluorophenyl)acetyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione? A: The synthesis typically involves:
- Step 1: Formation of the piperidine ring via cyclization of β-diketone derivatives with hydrazine analogs .
- Step 2: Introduction of the 2-fluorophenylacetyl group via nucleophilic acyl substitution or coupling reactions under anhydrous conditions .
- Step 3: Assembly of the imidazolidine-2,4-dione moiety using carbodiimide-mediated condensation .
Key Challenges: - Purification: Multi-step processes require column chromatography or recrystallization to isolate intermediates .
- Yield Optimization: Adjusting solvent polarity (e.g., DMF vs. THF) and temperature (0–60°C) improves reaction efficiency .
Structural Confirmation Techniques
Q: How is the structural integrity of this compound validated post-synthesis? A: Advanced spectroscopic and crystallographic methods are employed:
- NMR: H and C NMR confirm substituent positions and ring conformations. For example, coupling constants (e.g., Hz) differentiate axial/equatorial protons in the piperidine ring .
- X-ray Crystallography: Resolves stereochemistry and hydrogen-bonding networks (e.g., C=O···H–N interactions in the imidazolidine-dione core) .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 375.167) .
Mechanism of Action Studies
Q: What methodologies are used to elucidate the pharmacological targets of this compound? A: Mechanistic studies integrate:
- Molecular Docking: Computational models (e.g., AutoDock Vina) predict binding affinities to enzymes like cyclooxygenase-2 (COX-2) or serotonin receptors .
- In Vitro Assays: Competitive binding assays (e.g., radioligand displacement) quantify receptor inhibition (IC) .
- Kinetic Analysis: Surface plasmon resonance (SPR) measures real-time interaction kinetics (k/k) with target proteins .
Solubility and Stability Profiling
Q: How are solubility and stability profiles determined for this compound? A: Methodologies include:
- HPLC Solubility Testing: Reverse-phase HPLC under gradient elution (acetonitrile/water) quantifies solubility in aqueous buffers (pH 1.2–7.4) .
- Forced Degradation Studies: Exposure to heat (40–60°C), light (UV), and oxidative conditions (HO) identifies degradation pathways .
- Dynamic Light Scattering (DLS): Monitors colloidal stability in biological media (e.g., PBS with 0.1% Tween 80) .
Computational Design in Synthesis
Q: How can computational methods streamline the synthesis of this compound? A: ICReDD’s integrated approach combines:
- Quantum Chemical Calculations: DFT (B3LYP/6-31G*) predicts transition states and reaction barriers for key steps (e.g., ring closure) .
- Reaction Path Search Algorithms: Artificial force-induced reaction (AFIR) identifies optimal intermediates and reduces trial-and-error experimentation .
- Machine Learning: Models trained on reaction databases predict solvent effects and catalyst performance .
Resolving Spectral Data Contradictions
Q: How are discrepancies in NMR or MS data addressed during characterization? A: Strategies include:
- 2D NMR Techniques: HSQC and HMBC correlate H–C signals to resolve overlapping peaks (e.g., piperidine vs. imidazolidine protons) .
- Isotopic Labeling: F NMR tracks fluorine substituents to confirm regioselectivity .
- Comparative Analysis: Cross-referencing with structurally analogous compounds (e.g., 3-methylimidazolidine derivatives) .
Structure-Activity Relationship (SAR) Studies
Q: How can SAR studies optimize the bioactivity of this compound? A: Key approaches:
- Substituent Variation: Modifying the 2-fluorophenyl group (e.g., Cl or OCH substitution) alters receptor selectivity .
- Scaffold Hybridization: Fusing the imidazolidine-dione core with pyrido[2,3-d]pyrimidine enhances kinase inhibition .
- In Silico QSAR Models: Predict logP and polar surface area (PSA) to balance solubility and membrane permeability .
Enantiomeric Purity Assessment
Q: What methods ensure enantiomeric purity during synthesis? A: Techniques include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
